molecular formula C11H11BrN2O B15128540 3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile

3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile

Cat. No.: B15128540
M. Wt: 267.12 g/mol
InChI Key: ZIKYEZUFWWGXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile is an organic compound with the molecular formula C₁₁H₁₁BrN₂O and a molecular weight of 267.12 g/mol . This compound is characterized by the presence of a bromine atom at the third position and an oxolan-3-ylamino group at the fourth position on the benzonitrile ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve the use of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets. The oxolan-3-ylamino group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-aminobenzonitrile: Lacks the oxolan-3-yl group, making it less versatile in certain applications.

    4-[(Oxolan-3-yl)amino]benzonitrile: Lacks the bromine atom, which can affect its reactivity and binding properties.

Uniqueness

3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile is unique due to the presence of both the bromine atom and the oxolan-3-ylamino group. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

3-bromo-4-(oxolan-3-ylamino)benzonitrile

InChI

InChI=1S/C11H11BrN2O/c12-10-5-8(6-13)1-2-11(10)14-9-3-4-15-7-9/h1-2,5,9,14H,3-4,7H2

InChI Key

ZIKYEZUFWWGXNY-UHFFFAOYSA-N

Canonical SMILES

C1COCC1NC2=C(C=C(C=C2)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.